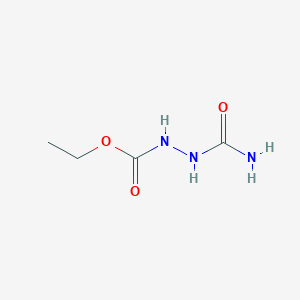

Ethyl 2-carbamoylhydrazinecarboxylate

Description

Contextualization within Carbamate (B1207046) and Hydrazine (B178648) Chemistry Research

The chemistry of Ethyl 2-carbamoylhydrazinecarboxylate is deeply rooted in the broader fields of carbamate and hydrazine chemistry. Carbamates are esters of carbamic acid and are recognized for their role as protecting groups for amines and their presence in various biologically active compounds. Hydrazines, on the other hand, are a class of inorganic compounds containing a nitrogen-nitrogen single bond and are widely utilized as building blocks in the synthesis of nitrogen-containing heterocycles due to the nucleophilicity of the nitrogen atoms.

This compound effectively bridges these two areas of chemistry. The carbamate portion of the molecule can influence its reactivity and solubility, while the hydrazine moiety provides a nucleophilic center for reactions with electrophiles, such as aldehydes, ketones, and acylating agents. This dual functionality allows for a diverse range of chemical manipulations, leading to the construction of complex molecular architectures.

Significance as a Research Substrate and Intermediate

The primary significance of this compound in research lies in its role as a versatile C2N2 synthon, a building block that provides two adjacent nitrogen atoms and two carbon atoms to a new molecular structure. This property is particularly valuable in the synthesis of five- and six-membered heterocyclic rings, which are prevalent scaffolds in many pharmaceutical agents and functional materials.

Its utility as an intermediate is demonstrated in the synthesis of a variety of heterocyclic compounds, including:

1,3,4-Oxadiazoles: These heterocycles are known to exhibit a wide range of biological activities. Ethyl carbazate (B1233558) can be used in their synthesis through multi-step reaction sequences. organic-chemistry.org

1,2,4-Triazoles: This class of compounds is another important scaffold in medicinal chemistry. Ethyl carbazate serves as a key starting material in the construction of the triazole ring. smolecule.com

Pyrazoles and Pyridazines: The hydrazine moiety of this compound can participate in condensation reactions to form these six-membered heterocyclic systems.

Furthermore, it is employed in the synthesis of P1 aryl heterocycle-based thrombin inhibitors and diazenedicarboxamides, which have been investigated as potential inhibitors of alanylalanine ligase. pharmaffiliates.com

Overview of Key Research Avenues and Challenges

Current research involving this compound is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the investigation of new catalysts and reaction conditions to improve yields and reduce waste.

Synthesis of Biologically Active Molecules: A major thrust of the research is the utilization of this compound as a scaffold for the synthesis of novel compounds with potential therapeutic applications, such as antimicrobial, anticancer, and antiglycating agents. tandfonline.com

Coordination Chemistry: The nitrogen atoms of the hydrazine group can coordinate with metal ions, leading to the formation of metal complexes. These complexes are being investigated for their catalytic properties and potential biological activities. mdpi.com

Despite its versatility, there are some challenges associated with the use of this compound. The handling of hydrazine derivatives requires caution due to their potential toxicity and reactivity. Furthermore, controlling the regioselectivity of reactions involving its multiple reactive sites can sometimes be a synthetic challenge that requires careful optimization of reaction conditions.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and its applications in the synthesis of various compounds.

| Property | Value |

|---|---|

| Chemical Formula | C3H8N2O2 |

| Molecular Weight | 104.11 g/mol |

| Appearance | Off-white crystals chemicalbook.com |

| Melting Point | 44-47 °C chemicalbook.com |

| Boiling Point | 108-110 °C at 22 mmHg chemicalbook.com |

| Solubility | Very soluble in water chemicalbook.com |

| Reactant 1 | Reactant 2 | Product Class | Reference |

|---|---|---|---|

| Ethyl carbazate | Isocyanates | Semicarbazides | acs.org |

| Ethyl hydrazinecarboxylate | 3,4-Dimethoxybenzaldehyde | Benzaldehydehydrazone derivatives | nih.gov |

| Ethyl carbazate | N-acylbenzotriazoles | 1,3,4-Oxadiazoles | organic-chemistry.org |

| Ethyl carbazate | Aryl nitriles | 1,2,4-Triazol-3-ones | chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

6315-27-1 |

|---|---|

Molecular Formula |

C4H9N3O3 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

ethyl N-(carbamoylamino)carbamate |

InChI |

InChI=1S/C4H9N3O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3,(H,7,9)(H3,5,6,8) |

InChI Key |

CTXKDHZPBPQKTD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NNC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 2 Carbamoylhydrazinecarboxylate

Development of Novel Synthetic Pathways for Ethyl 2-carbamoylhydrazinecarboxylate

The synthesis of this compound and its derivatives is an area of active research, driven by the need for efficient and selective methods to produce these valuable intermediates.

Exploration of Precursor Reactions and Derivatizations

The classical synthesis of this compound typically involves the reaction of ethyl carbazate (B1233558) (ethyl hydrazinecarboxylate) with a source of the carbamoyl (B1232498) group. Ethyl carbazate itself is commonly prepared from the reaction of a hydrazine (B178648) source with an ethyl chloroformate or diethyl carbonate.

Key precursor reactions include:

Reaction of Ethyl Carbazate with Isocyanic Acid: A primary method involves the treatment of ethyl carbazate with isocyanic acid (HNCO), often generated in situ from the salt of a cyanate, such as potassium cyanate, under acidic conditions. This reaction directly introduces the -C(O)NH₂ group.

Hydrazinolysis of Diethyl Carbonate Derivatives: Another pathway involves the controlled reaction of hydrazine hydrate (B1144303) with precursors like diethyl 2-oxomalonate or other activated carbonyl compounds. The subsequent reaction with an ammonia (B1221849) source can yield the desired product.

Derivatization from Hydrazine: Direct derivatization of hydrazine is a common strategy. Hydrazides are useful starting materials for building various functionalized heterocyclic compounds. researchgate.net The process involves chemically modifying a compound to create a new one with properties suitable for specific applications. researchgate.net The derivatization of this compound itself can lead to a wide array of compounds, such as hydrazones, by condensation with aldehydes and ketones. These reactions are fundamental in constructing molecules with potential biological activities. mdpi.comekb.eg

| Precursor 1 | Precursor 2 | Key Reaction Type | Advantages | Potential Challenges |

|---|---|---|---|---|

| Ethyl Carbazate | Potassium Cyanate/Acid | Addition | Direct, often high yield | In situ generation of unstable isocyanic acid |

| Hydrazine Hydrate | Diethyl Pyrocarbonate | Acylation/Substitution | Readily available starting materials | Requires control to prevent disubstitution |

| Ethyl Chloroformate | Semicarbazide | Acylation | Good for specific N-functionalization | Potential for multiple side products |

Stereoselective and Regioselective Synthesis Approaches

Achieving stereoselectivity and regioselectivity is crucial when synthesizing derivatives of this compound, especially for applications in pharmaceuticals and materials science.

Regioselectivity: The hydrazine moiety in the molecule has two nitrogen atoms with different nucleophilicities. The terminal nitrogen (NH₂) is generally more nucleophilic than the internal nitrogen (NH). Therefore, reactions with electrophiles, such as acylating or alkylating agents, predominantly occur at the terminal nitrogen. This inherent difference allows for regioselective synthesis. For instance, the reaction of a thioamide derivative with α-bromocarbonyl compounds can proceed in a regioselective manner to yield new thiazole (B1198619) derivatives. researchgate.netresearchgate.net

Stereoselectivity: Introducing chirality into the molecule or its derivatives can be achieved through several strategies. One approach is the use of chiral auxiliaries or catalysts. For example, an aza-Michael addition reaction between a hydrazinyl-containing precursor and an activated alkene like ethyl propiolate can be designed to proceed stereoselectively, yielding products with a specific (E/Z) configuration at the newly formed double bond. nih.gov While not always achieving 100% atom economy, a Diels-Alder reaction can be a highly atom-efficient process that is also chemo-, regio-, diastereo-, and enantioselective.

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The application of green chemistry principles to the synthesis of fine chemicals is essential for environmental sustainability. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Atom Economy Maximization and Waste Prevention Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. scranton.edursc.org

Proposed "Green" Synthesis and Atom Economy Calculation:

A plausible atom-economical route to this compound is the direct addition of isocyanic acid to ethyl carbazate.

Reaction: C₂H₅OC(O)NHNH₂ (Ethyl Carbazate) + HNCO (Isocyanic Acid) → C₂H₅OC(O)NHNHC(O)NH₂

| Compound | Formula | Molar Mass (g/mol) | Role |

|---|---|---|---|

| Ethyl Carbazate | C₃H₈N₂O₂ | 104.11 | Reactant |

| Isocyanic Acid | CHNO | 43.03 | Reactant |

| This compound | C₄H₉N₃O₃ | 147.13 | Product |

| Atom Economy = (Molar Mass of Product / Sum of Molar Masses of Reactants) x 100 Atom Economy = (147.13 / (104.11 + 43.03)) x 100 = 100% |

This addition reaction is theoretically 100% atom-economical, as all atoms from the reactants are incorporated into the final product, representing an ideal green synthetic pathway. researchgate.net

Application of Safer Solvents and Reaction Conditions

The choice of solvent is critical in green chemistry. Many traditional organic solvents are volatile, toxic, and flammable. Research focuses on replacing these with safer alternatives. Ethyl acetate, for example, is considered a greener solvent for polymerizations like that of 2-ethyl-2-oxazoline, replacing more hazardous options like acetonitrile. rsc.org Solvent-free, or neat, reaction conditions represent an even greener approach, eliminating solvent waste entirely. A solvent-less Wittig reaction, for instance, not only removes hazards associated with traditional solvents but also uses reagents with low toxicity.

| Solvent | Classification | Key Hazards | Potential Applications in Synthesis |

|---|---|---|---|

| Benzene (B151609) | Conventional | Carcinogenic, Flammable | Aromatic substitutions |

| Chloroform | Conventional | Suspected Carcinogen, Volatile | Extractions, reaction medium |

| Ethanol (B145695) | Green | Flammable | Recrystallization, reaction medium nih.gov |

| Ethyl Acetate | Green | Flammable, Irritant | Reaction medium, chromatography rsc.org |

| Water | Green | None | Hydrophilic reactions, biphasic systems |

Catalytic Methods and Process Intensification

Catalytic reactions are inherently greener than stoichiometric ones because catalysts increase reaction rates and can enable milder reaction conditions, all while being used in small amounts and often being recyclable. nih.govrsc.org

Process Intensification (PI) aims to develop more sustainable and cost-effective chemical processes by dramatically reducing equipment size, energy consumption, or waste generation. mdpi.com Key PI technologies applicable to the synthesis of this compound and its analogs include:

Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow systems, such as trickle bed reactors, can significantly improve safety, control, and throughput. This has been demonstrated in the hydrogenation of ethyl nicotinate, where a laboratory-scale flow platform achieved high productivity. researchgate.net

Alternative Energy Sources: Microwaves and ultrasound can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields. unito.it Microwave heating has been effectively used in the synthesis of oxazoline (B21484) derivatives from diazo compounds and aziridines in a catalyst-free process. nih.gov

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit, which can increase conversion, improve selectivity, and reduce energy costs, as explored for the production of 2-ethyl-hexyl acrylate. mdpi.comresearchgate.net

By integrating these advanced catalytic and process intensification strategies, the synthesis of this compound can be made significantly more efficient, safer, and environmentally benign.

Renewable Feedstock Utilization in Related Syntheses

The drive towards sustainable chemistry has spurred research into the use of renewable feedstocks for the synthesis of valuable chemical compounds, including structures related to this compound. While direct synthesis from biomass is an emerging field, established principles involve the conversion of renewable resources like carbon dioxide (CO2) and biomass-derived platform molecules into key chemical functionalities like carbamates and hydrazines. rsc.orgnih.govrsc.org

Carbon dioxide, a readily available and non-toxic C1 source, is a particularly attractive feedstock for producing the carbamate (B1207046) moiety. Green synthesis routes have been developed to produce various carbamates by reacting CO2 with amines and alcohols, often under mild conditions. rsc.orgresearchgate.net This approach circumvents the use of hazardous reagents like phosgene, which is used in conventional carbamate production. The direct carboxylation of nitrogen-containing compounds using CO2 represents a key strategy that aligns with the principles of green chemistry.

Biomass, particularly lignocellulosic material, serves as a rich source of functionalized molecules that can be converted into chemical building blocks. rsc.orgnih.gov For instance, platform molecules derived from sugars and lignin (B12514952) can be transformed into alcohols, amines, and other precursors necessary for synthesizing carbazate structures. rsc.org The conversion of biomass into nitrogen-containing compounds is a critical area of research. mdpi.comrsc.org For example, processes are being explored to produce hydrazine derivatives through catalytic transformations of biomass-derived intermediates. nih.govnih.gov These methods focus on redox-efficient pathways that preserve the inherent functionality of the biomass feedstock, avoiding energy-intensive deoxygenation and re-functionalization steps. nih.gov

The following table summarizes key renewable feedstocks and their potential application in synthesizing precursors for carbazate structures.

| Renewable Feedstock | Key Intermediates | Target Moiety/Precursor | Relevant Synthetic Approach |

| Carbon Dioxide (CO2) | N/A | Carbamate | Direct reaction with amines and alcohols rsc.org |

| Lignocellulosic Biomass | Furfurals, Levulinic Acid | Amines, Alcohols | Catalytic amination, Hydrogenolysis nih.govrsc.org |

| Non-edible Oils | Fatty Acids, Glycerol | Long-chain alcohols | Transesterification, Amination |

| Chitin | Glucosamine | Amino-alcohols | Hydrolysis, Deamination |

These approaches highlight a paradigm shift from fossil fuel-based synthesis to more sustainable routes, leveraging renewable carbon sources to construct complex molecules. nih.govtandfonline.com

Mechanistic Elucidation of Reactions Involving this compound

Understanding the detailed reaction pathways of this compound is crucial for optimizing existing transformations and designing new synthetic applications. Mechanistic studies, often combining experimental evidence with computational analysis, have shed light on the reactivity of this and related molecules. nih.govresearchgate.net

A primary reaction pathway for this compound and similar hydrazide derivatives involves their use as nucleophiles in condensation and cyclization reactions. mdpi.comnih.govmdpi.com For example, in the synthesis of various heterocyclic compounds such as pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, the terminal hydrazine nitrogen acts as the initial nucleophilic center. mdpi.comjournalagent.com

Consider the reaction with a 1,3-dicarbonyl compound to form a pyrazole (B372694) ring. The proposed mechanism involves the following steps:

Nucleophilic Attack: The terminal -NH2 group of the carbazate attacks one of the carbonyl carbons of the dicarbonyl compound.

Dehydration: A molecule of water is eliminated to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group.

Final Dehydration: A second molecule of water is eliminated, leading to the formation of the aromatic pyrazole ring.

Computational studies using Density Functional Theory (DFT) have been employed to analyze the energetics of such reaction pathways. mdpi.comtandfonline.com These studies help to identify the most plausible reaction mechanism by calculating the activation energies for each step and the stability of the intermediates. mdpi.com For instance, in reactions involving ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate, mechanistic analysis revealed a complex reaction outcome, yielding not the expected carbohydrazide (B1668358) exclusively, but also salicylaldehyde (B1680747) azine and malonohydrazide through competing ring-opening and condensation pathways. mdpi.comresearchgate.net This highlights the importance of detailed pathway analysis in predicting and controlling reaction outcomes.

The identification of transition states and intermediates is fundamental to a deep understanding of reaction mechanisms. britannica.comwikipedia.org A transition state is a specific configuration along the reaction coordinate with the highest potential energy, representing the energy barrier that must be overcome for a reaction to proceed. wikipedia.orgmasterorganicchemistry.com Intermediates, conversely, are species that exist at a local energy minimum along the reaction coordinate and are, in principle, isolable. masterorganicchemistry.com

For reactions involving this compound, computational chemistry plays a vital role in characterizing these transient species. researchgate.netmdpi.com Using quantum chemical methods, researchers can model the geometry and energy of transition states. researchgate.net A key characteristic of a calculated transition state structure on a potential energy surface is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate from reactant to product. iupac.org

In cascade reactions initiated by related carbonazidates, DFT calculations have been instrumental in revealing the relevant intermediates and plausible reaction pathways. nih.govresearchgate.net For example, the formation of a hydrazone from the carbazate and an aldehyde is proposed to proceed through a tetrahedral intermediate formed after the initial nucleophilic attack. This intermediate is typically unstable and rapidly eliminates water to form the C=N double bond. The transition state for this elimination step involves the partial breaking of the C-O bond and the N-H bond, and the partial formation of the C=N and O-H bonds.

The table below outlines key transient species in typical reactions of carbazates.

| Reaction Type | Reactants | Intermediate | Transition State |

| Hydrazone Formation | Carbazate + Aldehyde | Tetrahedral Adduct | Structure with partial C=N and O-H bonds |

| Pyrazole Synthesis | Carbazate + 1,3-Diketone | Hydrazone Adduct | Cyclization transition state with partial N-C bond formation |

| Oxadiazole Synthesis | Carbazate + Acyl Chloride | Diacylhydrazine | Dehydration transition state for ring closure |

These computational insights, often corroborated by spectroscopic analysis and kinetic studies, provide a detailed picture of the reaction landscape, enabling chemists to rationally design more efficient and selective synthetic methods. mdpi.comtandfonline.com

This compound as a Versatile Organic Building Block

This compound is a valuable building block for the modular assembly of complex molecular architectures due to its distinct and differentially reactive functional groups. The presence of two nitrogen atoms with different nucleophilicities, a carbamoyl group, and an ester functionality allows for its sequential and selective reaction, making it an ideal component in combinatorial chemistry and the synthesis of diverse compound libraries. nih.govopenaccessjournals.comscilit.com

The concept of modular synthesis involves assembling larger molecules from smaller, pre-functionalized units (modules). nih.gov this compound serves as a bifunctional linker or a core scaffold. For example, the terminal -NH2 group can react with an aldehyde or ketone to form a hydrazone, while the ester group remains available for subsequent modification, such as amidation. Alternatively, the -NH- group can participate in cyclization reactions after the initial condensation.

This modular approach is particularly powerful in the construction of heterocyclic libraries. nih.gov By reacting the carbazate with a diverse set of carbonyl compounds and then introducing a second point of diversity through reaction at the ester or carbamoyl group, a large number of structurally distinct molecules can be generated rapidly. openaccessjournals.comresearchgate.net This strategy is central to modern drug discovery, where the exploration of vast chemical spaces is necessary to identify novel bioactive compounds. scilit.com

Beyond its use in combinatorial libraries, this compound is a key intermediate and starting material in multi-step organic synthesis, particularly for constructing nitrogen-containing heterocyclic compounds. mdpi.comjournalagent.comyoutube.comyoutube.comyoutube.comyoutube.comyoutube.com Its structure is pre-disposed to form five- and six-membered rings, which are prevalent motifs in pharmaceuticals and agrochemicals.

The synthetic utility is demonstrated in the preparation of various heterocyclic systems:

Pyrazoles and Pyrazolones: Reaction with β-dicarbonyl compounds or α,β-unsaturated esters leads to the formation of substituted pyrazole and pyrazolone (B3327878) rings. mdpi.com

1,3,4-Oxadiazoles: Cyclization of diacylhydrazine intermediates, which can be formed by acylating the carbazate, provides a reliable route to 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.com

1,2,4-Triazoles: Reaction with imidates or thioimidates can lead to the formation of the 1,2,4-triazole (B32235) core. ekb.eg

Fused Heterocycles: The carbazate can be used to construct more complex fused ring systems, such as pyrazolo[3,4-d]pyrimidines, which often exhibit significant biological activity. nih.gov

A typical multi-step sequence might involve the initial reaction of this compound with a suitable electrophile to form an open-chain intermediate, followed by an intramolecular cyclization and dehydration step to furnish the final heterocyclic target. The ester group often serves as a handle for further functionalization or can be hydrolyzed to the corresponding carboxylic acid. This versatility makes it a frequently employed reagent in the synthesis of complex organic molecules. mdpi.com

Synthesis and Derivatization of this compound Analogs

The strategic derivatization of this compound allows for the generation of a vast library of compounds with tailored properties. Modifications can be systematically introduced at the ester, carbamoyl, and hydrazine positions, each providing a vector for structural diversification.

The ethyl ester group of this compound can be readily exchanged through transesterification. This reaction, which involves the treatment of the ester with a different alcohol under acidic or basic conditions, allows for the synthesis of various alkyl 2-carbamoylhydrazinecarboxylates. masterorganicchemistry.comorganic-chemistry.org

Under acidic catalysis, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by an alcohol. masterorganicchemistry.com Basic conditions, typically employing an alkoxide, proceed via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com The choice of alcohol dictates the resulting ester, and using the alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.comresearchgate.net While specific studies on the transesterification of this compound are not prevalent, the general applicability of this reaction is well-established for a wide range of ethyl esters. researchgate.netmdpi.com

| Reactant Alcohol | Catalyst | Expected Product |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Propan-2-ol | Acid (e.g., H₂SO₄) or Base (e.g., NaO-iPr) | Isopropyl 2-carbamoylhydrazinecarboxylate |

| Benzyl alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 2-carbamoylhydrazinecarboxylate |

This table illustrates potential transesterification reactions based on established chemical principles. masterorganicchemistry.comorganic-chemistry.org

The nucleophilicity of the hydrazine moiety, particularly the terminal nitrogen atom, makes it a prime site for functionalization through reactions with various electrophiles.

Hydrazone Formation: One of the most common transformations is the condensation reaction with aldehydes and ketones to form stable hydrazone derivatives. mdpi.comnih.gov This reaction typically proceeds by refluxing the hydrazide with the corresponding carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.gov For instance, the reaction of a carbohydrazide with various aromatic aldehydes yields the corresponding N'-arylidene-carbohydrazides. mdpi.com

Acylation and Related Reactions: The terminal nitrogen of the hydrazine can be readily acylated using acyl chlorides or acid anhydrides. nih.gov Furthermore, it reacts smoothly with isocyanates and isothiocyanates to yield semicarbazide and thiosemicarbazide (B42300) derivatives, respectively. nih.govresearchgate.net These reactions are fundamental for building more complex molecular scaffolds and serve as intermediate steps for the synthesis of various heterocycles. For example, the reaction of a hydrazide with phenyl isothiocyanate in refluxing benzene or ethanol yields the corresponding N-phenylthiosemicarbazide. nih.gov

| Electrophilic Reagent | Reaction Conditions | Product Type |

| Aromatic Aldehyde | Ethanol, reflux | N'-Arylidene Hydrazone |

| Phenyl Isothiocyanate | Benzene, reflux | N-Phenylthiosemicarbazide derivative |

| Phenyl Isocyanate | - | N-Phenylsemicarbazide derivative |

| Hexanoyl Chloride | Triethylamine, DCM | N'-Hexanoyl Hydrazide |

| Ethyl Chloroformate | Triethylamine, Ethanol, reflux | N'-Ethoxycarbonyl Hydrazide |

This table summarizes common functionalization reactions of the hydrazine moiety based on transformations of analogous hydrazides. nih.govnih.govresearchgate.netekb.eg

This compound and its derivatives are invaluable precursors for the synthesis of a wide range of five-membered heterocyclic rings, including oxadiazoles, thiadiazoles, and triazoles. These heterocycles are prevalent in medicinal chemistry and materials science.

1,3,4-Oxadiazoles: A direct and efficient route involves a one-pot sequential N-acylation and dehydrative cyclization between ethyl carbazate and N-acylbenzotriazoles. This reaction, using a triphenylphosphine-iodine complex as the dehydrating agent, yields 5-substituted-2-ethoxy-1,3,4-oxadiazoles. organic-chemistry.org Another common strategy involves the cyclization of N,N'-diacylhydrazine precursors, often derived from a carbohydrazide, using dehydrating agents like phosphorus oxychloride. ijper.org

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often begins with the conversion of a carbohydrazide into a thiosemicarbazide by reaction with an isothiocyanate or by treatment with carbon disulfide in a basic medium. nih.govjocpr.com Subsequent acid-catalyzed cyclization of the thiosemicarbazide derivative leads to the formation of the thiadiazole ring. For example, refluxing an N-acylthiosemicarbazide with phosphorus pentasulfide can afford the corresponding 2,5-disubstituted-1,3,4-thiadiazole. nih.gov

1,2,4-Triazoles: The 1,2,4-triazole ring system can be constructed from carbohydrazide precursors through several routes. One method involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized by refluxing in an aqueous sodium hydroxide (B78521) solution to yield a 5-thiol-1,2,4-triazole. nih.gov Alternatively, reacting a carbohydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate, can produce 4-amino-5-mercapto-1,2,4-triazoles. researchgate.net

| Precursor Derivative | Key Reagents | Resulting Heterocycle |

| Ethyl carbazate | N-Acylbenzotriazole, Ph₃P-I₂ | 5-Substituted-2-ethoxy-1,3,4-oxadiazole |

| N-Acylhydrazide | Phosphorus Oxychloride (POCl₃) | 2,5-Disubstituted-1,3,4-oxadiazole |

| N-Acylthiosemicarbazide | H₂SO₄ or P₂S₅ | 2,5-Disubstituted-1,3,4-thiadiazole |

| N-Acylthiosemicarbazide | NaOH (aq), reflux | 4-Substituted-5-thiol-1,2,4-triazole |

| Hydrazide | 1. CS₂/KOH; 2. N₂H₄·H₂O | 4-Amino-5-mercapto-1,2,4-triazole |

This table outlines synthetic pathways to key heterocyclic systems from hydrazide precursors. nih.govresearchgate.netorganic-chemistry.orgijper.org

Advanced Characterization and Structural Studies of Ethyl 2 Carbamoylhydrazinecarboxylate and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of Ethyl 2-carbamoylhydrazinecarboxylate in both solution and the solid state. These techniques provide precise information about the molecular framework, functional groups, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound (also known as Ethyl carbazate) in CDCl₃ displays characteristic signals corresponding to the ethyl group and the hydrazine (B178648) moiety. The ethyl group protons appear as a triplet at approximately 1.25 ppm (CH₃) and a quartet at around 4.15 ppm (CH₂), indicative of the typical coupling between adjacent methylene (B1212753) and methyl protons. The protons on the nitrogen atoms give rise to broader signals due to quadrupole effects and chemical exchange. The NH₂ protons typically appear as a broad singlet around 3.8 ppm, while the NH proton signal can be observed further downfield, often around 6.5 ppm, and its position can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information about the carbon skeleton. The ethyl group carbons are observed at approximately 14.5 ppm (CH₃) and 61.5 ppm (CH₂). The carbonyl carbon (C=O) of the carbamate (B1207046) functional group is typically found in the downfield region of the spectrum, around 158.5 ppm, which is characteristic for this type of functionality.

Conformational and Dynamic Studies: While detailed dynamic NMR studies such as Nuclear Overhauser Effect Spectroscopy (NOESY) specifically for the title compound are not extensively reported in the literature, studies on related N-acylhydrazones reveal the potential for conformational isomerism. These compounds can exhibit E/Z isomerism about the C=N bond (in derivatives) and syn/anti-conformational isomerism due to restricted rotation around the C(O)-N and N-N bonds. Such dynamic processes can be investigated using variable-temperature NMR experiments, which can reveal the energy barriers associated with these conformational changes. For this compound, rotation around the N-N and C(O)-N bonds would be the primary conformational process, and the presence of multiple conformers in solution could lead to the observation of duplicate signals in the NMR spectra at low temperatures.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.25 | Triplet | -CH₃ |

| ¹H | ~4.15 | Quartet | -CH₂- |

| ¹H | ~3.8 | Broad Singlet | -NH₂ |

| ¹H | ~6.5 | Broad Singlet | -NH- |

| ¹³C | ~14.5 | -CH₃ | |

| ¹³C | ~61.5 | -CH₂- | |

| ¹³C | ~158.5 | C=O |

Vibrational (IR, Raman) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and for studying intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups are observed in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the ethyl group are typically found between 2850 and 3000 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the carbamate group is prominent around 1700-1750 cm⁻¹. The N-H bending vibrations usually appear in the 1550-1650 cm⁻¹ region. The C-O stretching of the ester group gives rise to bands in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: While a specific Raman spectrum for this compound is not widely available, data from the closely related Ethyl carbamate can provide insight. In the Raman spectrum of Ethyl carbamate, characteristic bands are observed for ρ(NH₂) + ρ(CH₃) rocking at approximately 857 cm⁻¹ and β(NH₂) in-plane deformation around 1607 cm⁻¹. nih.govresearchgate.netnih.gov Similar vibrational modes would be expected for this compound, although shifts would occur due to the presence of the additional hydrazine nitrogen. Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a sensitive technique for detecting related carbamates. nih.govresearchgate.netnih.govresearchgate.net

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200-3400 | N-H Stretch | Amine (NH₂) and Amide (NH) |

| 2850-3000 | C-H Stretch | Ethyl (-CH₂CH₃) |

| 1700-1750 | C=O Stretch | Carbamate |

| 1550-1650 | N-H Bend | Amine/Amide |

| 1000-1300 | C-O Stretch | Ester |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 133.13 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at an m/z of 133. The fragmentation of carbamates and hydrazine derivatives follows predictable pathways. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) or the entire ester functionality. libretexts.org For this compound, key fragmentation pathways would likely involve:

Cleavage of the N-N bond.

Loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give an ion at m/z 88.

Loss of ethanol (B145695) through a rearrangement, if sterically feasible.

Decarboxylation (loss of CO₂, m/z 44).

Fragmentation of the ethyl group, leading to the loss of an ethyl radical (-CH₂CH₃, m/z 29) resulting in a fragment at m/z 104, or the loss of ethene (C₂H₄, m/z 28) via a McLafferty-type rearrangement if a suitable gamma-hydrogen is available. libretexts.org

Cleavage of the carbamoyl (B1232498) group (-CONH₂).

The analysis of these fragment ions allows for the unambiguous confirmation of the molecular structure.

| m/z | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 133 | [C₄H₉N₃O₂]⁺ | Molecular Ion |

| 104 | [C₂H₆N₃O₂]⁺ | -CH₂CH₃ |

| 88 | [C₂H₆N₃O]⁺ | -OCH₂CH₃ |

| 89 | [C₄H₉N₃]⁺ | -CO₂ |

Advanced Chiroptical Spectroscopy (if applicable to chiral derivatives/studies)

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is exclusively applicable to chiral molecules. This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter in the ethyl group or by derivatizing the hydrazine moiety with a chiral auxiliary, then chiroptical spectroscopy would be a vital tool for their stereochemical analysis. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules in solution. The application of these methods would be essential for the characterization of any enantiomerically pure or enriched derivatives of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Elucidation of Molecular Conformation and Tautomerism

A crucial aspect of the solid-state structure is the network of intermolecular hydrogen bonds. The N-H groups of the hydrazine and carbamoyl moieties can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors. These hydrogen bonds are expected to play a significant role in the crystal packing, often leading to the formation of one-, two-, or three-dimensional networks. For example, in the crystal structure of Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate, molecules are linked into chains by C—H⋯O hydrogen bonds, and these chains are further organized into sheets by π–π stacking interactions. nih.gov Similar interactions would be anticipated to govern the crystal packing of this compound and its derivatives.

Tautomerism is not a significant consideration for the parent this compound. However, for certain derivatives, particularly those that could form imine-enamine systems, tautomeric forms could exist, and X-ray crystallography would be the definitive method to identify the predominant tautomer in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. For this compound and its derivatives, these interactions are fundamental to determining the material's physical and chemical properties. Advanced crystallographic studies reveal that hydrogen bonding is the dominant force governing the supramolecular architecture in these compounds, often leading to highly organized, multidimensional networks.

Detailed analysis of the crystal structures of various derivatives provides insight into the specific interactions at play. The presence of multiple hydrogen bond donors (N–H groups) and acceptors (C=O and O-ethyl groups) allows for the formation of robust and predictable hydrogen-bonding patterns.

Research Findings on Derivative Structures

Crystallographic studies on derivatives of this compound consistently show the formation of well-defined supramolecular structures through hydrogen bonding.

One such derivative, Ethyl (E)-2-(2-furylidene)hydrazinecarboxylate , crystallizes in a monoclinic system. In its crystal structure, molecules are linked into one-dimensional chains that run along the c-axis by N—H⋯O hydrogen bonds. nih.gov The hydrazinecarboxylate group is slightly twisted from the furan (B31954) ring, with a dihedral angle of 6.98 (17)°. nih.gov

Table 1: Crystal Data for Ethyl (E)-2-(2-furylidene)hydrazinecarboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀N₂O₃ |

| Formula Weight | 182.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.150 (6) |

| b (Å) | 9.285 (5) |

| c (Å) | 8.108 (4) |

| β (°) | 118.540 (16) |

| V (ų) | 935.8 (8) |

| Z | 4 |

| Temperature (K) | 223 |

Data sourced from Acta Crystallographica Section E. nih.gov

The specific geometry of the hydrogen bonds is crucial for the formation of the chain motif. The interaction occurs between the amine hydrogen and a carbonyl oxygen of an adjacent molecule.

Table 2: Hydrogen-Bond Geometry for Ethyl (E)-2-(2-furylidene)hydrazinecarboxylate (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| N2—H2⋯O2ⁱ | 0.86 | 2.09 | 2.943 (3) | 171 |

Symmetry codes: (i) x, -y+3/2, z+1/2. Data sourced from Acta Crystallographica Section E. nih.gov

Another complex derivative, ethyl 2-(2-{(1E)-[(E)-2-(2-hydroxybenzylidene)hydrazin-1-ylidene]methyl}phenoxy)acetate , demonstrates both intra- and intermolecular hydrogen bonding. An intramolecular O—H⋯N hydrogen bond contributes to the planarity of a section of the molecule. nih.gov In the crystal, weak C—H⋯O interactions link the molecules into supramolecular chains running along the b-axis direction. nih.gov

Table 3: Crystal Data for ethyl 2-(2-{(1E)-[(E)-2-(2-hydroxybenzylidene)hydrazin-1-ylidene]methyl}phenoxy)acetate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈N₂O₄ |

| Formula Weight | 326.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 17.6846 (4) |

| b (Å) | 4.8645 (1) |

| c (Å) | 19.2235 (4) |

| β (°) | 107.357 (1) |

| V (ų) | 1578.43 (6) |

| Z | 4 |

| Temperature (K) | 150 |

Data sourced from Acta Crystallographica Section E. nih.gov

The phenomenon of polymorphism, where a compound crystallizes into different forms, highlights the sensitivity of crystal packing to external conditions. A study on Ethyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate , a related heterocyclic system, revealed both monoclinic and orthorhombic forms. mdpi.com In the monoclinic crystals, molecules form infinite chains along the nih.gov direction, linked by N–H…O intermolecular hydrogen bonds. mdpi.com The analysis of these different packings is essential as it can directly influence properties like solubility and stability.

Table 4: Crystal Data for Polymorphs of Ethyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate

| Parameter | Monoclinic Form (2M) | Orthorhombic Form (2O) |

|---|---|---|

| Chemical Formula | C₁₂H₁₃NO₄S | C₁₂H₁₃NO₄S |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 8.957(1) | 8.957(1) |

| b (Å) | 15.938(3) | 15.866(3) |

| c (Å) | 9.030(2) | 17.955(3) |

| β (°) | 92.59(1) | 90 |

| V (ų) | 1288.2(5) | 2551.7(8) |

| Z | 4 | 8 |

Data sourced from Molecules. mdpi.com

Theoretical and Computational Investigations of Ethyl 2 Carbamoylhydrazinecarboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide information on electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) has become a primary computational tool for studying molecules the size of Ethyl 2-carbamoylhydrazinecarboxylate due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are routinely used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govunist.ac.kr

Studies on closely related hydrazone derivatives of ethyl carbazate (B1233558) often employ the B3LYP functional with basis sets such as 6-311G(d,p) or 6-311+G(d,p) to obtain reliable geometric and electronic data. nih.govtandfonline.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles that are typically in good agreement with experimental data from X-ray crystallography. nih.govnih.gov

A key aspect of DFT studies is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For instance, studies on thiazole (B1198619) derivatives of ethyl carbazate have shown that substituents can significantly influence the HOMO-LUMO gap, thereby altering the molecule's electronic properties and reactivity. nih.govunist.ac.kr

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from DFT calculations. The MEP surface illustrates the charge distribution on the molecule, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack and helps in understanding intermolecular interactions like hydrogen bonding. nih.gov

The table below shows representative data from DFT calculations on a thiazole derivative of ethyl carbazate, illustrating the type of information obtained from such studies. nih.govunist.ac.kr

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 5.2 Debye | Measures molecular polarity. |

Note: Data is illustrative and based on a derivative compound, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. nih.govunist.ac.kr

Time-dependent DFT (TD-DFT) is used to investigate the electronic excited states and to predict electronic absorption spectra (UV-Vis), providing insights into the molecule's photophysical properties. researchgate.netrsc.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to standard DFT, albeit at a significantly greater computational expense. acs.org

For hydrazine (B178648) and its derivatives, ab initio methods have been used to calculate highly accurate structures, conformational energies, and heats of formation. acs.org These high-accuracy calculations are often used to benchmark the performance of more computationally efficient DFT functionals for a specific class of molecules. While full ab initio calculations on this compound with large basis sets might be computationally demanding, they can be applied to study specific aspects, such as the rotational barrier of the N-N bond or the precise nature of intramolecular hydrogen bonding. acs.orgresearchgate.net

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Understanding the mechanism of a reaction involving this compound, such as its condensation with an aldehyde or its cyclization, requires locating the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. sciforum.net

Computational methods, primarily using DFT, can perform a transition state search to find the geometry of the TS. Once the TS is located and confirmed (typically by a frequency calculation showing one imaginary frequency), its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. sciforum.netmdpi.com

For example, in studies of the related ring-chain isomerism of semicarbazones, DFT calculations have been used to map out the entire reaction profile, including the energies of the reactant, protonated intermediates, the transition state, and the final product. sciforum.net Such calculations can reveal whether a reaction is thermodynamically favorable (negative ΔG) and kinetically feasible (a low activation barrier). sciforum.net

Illustrative Reaction Energy Profile Data

| Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials at reference energy. |

| Intermediate | +5.0 | A metastable species formed during the reaction. |

| Transition State | +19.5 | The peak energy barrier for the reaction step. |

Note: This table presents hypothetical data to illustrate the concepts of transition state and energy barrier calculations, based on principles from studies on related compounds. sciforum.net

While quantum chemical calculations focus on stationary points on the potential energy surface, Molecular Dynamics (MD) simulations model the dynamic evolution of a molecular system over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms as a function of time.

For this compound, MD simulations can be used to explore its conformational landscape, studying the flexibility of the ethyl ester group and rotation around the N-N and N-C bonds. researchgate.net Furthermore, when studying reactions in solution, MD simulations can explicitly model the role of solvent molecules. This is crucial as solvent interactions can significantly influence reaction pathways and energy barriers. By running simulations at different temperatures, one can also study the temperature dependence of the molecule's dynamics and stability. researchgate.net

Prediction of Spectroscopic Properties and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which serves as a direct link between theoretical models and experimental reality. The comparison between calculated and experimental spectra can validate the accuracy of the computational method and aid in the interpretation of experimental results. sciforum.netscirp.org

DFT calculations are widely used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other theoretical approximations. Therefore, they are commonly scaled by an empirical factor to achieve better agreement with experimental data. nih.gov This comparison helps in assigning specific absorption bands in an experimental IR spectrum to the vibrations of particular functional groups within the molecule. nih.govunist.ac.kr

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts are then compared to experimental values, which can be invaluable for confirming the structure of the molecule and its derivatives. nih.gov

Comparison of Experimental and Calculated Spectroscopic Data for a Related Compound

| Spectroscopic Data | Functional Group | Experimental Value | Calculated (Scaled) Value |

|---|---|---|---|

| FT-IR (cm⁻¹) | N-H stretch | 3250 cm⁻¹ | 3245 cm⁻¹ |

| C=O stretch | 1710 cm⁻¹ | 1705 cm⁻¹ | |

| ¹³C NMR (ppm) | C=O carbon | 161.7 ppm | 162.5 ppm |

Note: Data is illustrative and based on findings for ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate to demonstrate the correlation between experimental and theoretical values. nih.gov

In Silico Design of Novel this compound Analogs with Tuned Reactivity

The advancement of computational chemistry has provided powerful tools for the in silico design of novel molecules with tailored properties, mitigating the need for extensive and time-consuming synthetic efforts in the initial stages of chemical research. In the context of this compound, computational methodologies are employed to systematically explore the chemical space surrounding its core structure. This approach facilitates the rational design of analogs with fine-tuned reactivity, offering insights into their potential applications in various chemical transformations.

The primary strategy for modulating the reactivity of this compound involves the introduction of various substituent groups at different positions on the molecule. The electronic and steric effects of these substituents can significantly alter the electron density distribution, molecular geometry, and, consequently, the reactivity of the molecule. Density Functional Theory (DFT) calculations are a cornerstone of these investigations, enabling the prediction of a wide range of molecular properties, including geometric parameters, electronic characteristics, and spectroscopic signatures.

A hypothetical study on a series of designed analogs of this compound could involve the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the carbamoyl (B1232498) and ethyl fragments of the molecule. The choice of substituents is guided by the desire to probe a range of electronic effects. For instance, groups such as methoxy (B1213986) (-OCH3) and amino (-NH2) are known for their electron-donating properties, while nitro (-NO2) and cyano (-CN) groups are strong electron acceptors.

The impact of these substitutions on the reactivity of the analogs can be quantified by examining several key computational descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting propensity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting the sites of potential chemical reactions.

To illustrate the principles of in silico design, a theoretical study was conceptualized to investigate a series of substituted this compound analogs. In this hypothetical study, DFT calculations were performed to elucidate the structure-property relationships. The data generated from such a study would allow for a systematic comparison of the reactivity of the designed analogs.

Table 1: Calculated Electronic Properties of Designed this compound Analogs

| Analog | Substituent | Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1 | -H | - | -7.25 | 1.50 | 8.75 |

| 2 | -OCH3 | R1 | -6.98 | 1.55 | 8.53 |

| 3 | -NO2 | R1 | -7.89 | 0.95 | 8.84 |

| 4 | -CH3 | R2 | -7.18 | 1.52 | 8.70 |

| 5 | -CF3 | R2 | -7.65 | 1.10 | 8.75 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of in silico design principles.

The results from such a computational investigation would provide valuable insights for synthetic chemists. For example, an analog with a lower HOMO-LUMO gap might be targeted for reactions requiring enhanced reactivity. Conversely, an analog with a larger gap might be desirable for applications where greater stability is required. The detailed electronic and structural data obtained from these in silico studies serve as a predictive guide, enabling the prioritization of synthetic targets and accelerating the discovery of new chemical entities with desired functionalities. The strategic placement of substituents has been shown to influence the electronic properties and hydrophobicity of molecules, which can be a key factor in their reactivity and interaction with other species. nih.gov

Structure Reactivity Relationship Studies of Ethyl 2 Carbamoylhydrazinecarboxylate Systems

Quantitative Structure-Reactivity Correlations (QSRR) in Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational and statistical analyses that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. For a system based on Ethyl 2-carbamoylhydrazinecarboxylate, a QSRR study would typically involve the synthesis of a library of derivatives with systematic variations in their molecular structure.

A hypothetical QSRR study on this compound derivatives could involve modifications at several key positions:

The ethyl ester group: Variation of the alkyl chain length or branching.

The carbamoyl (B1232498) nitrogen: Introduction of various substituents.

The hydrazine (B178648) nitrogens: Alkylation or arylation.

The reactivity of these derivatives would then be measured in a specific chemical transformation, for example, acylation, condensation with a carbonyl compound, or cyclization reactions. The correlation of the observed reaction rates or equilibrium constants with calculated molecular descriptors (e.g., Hammett parameters, Taft steric parameters, electronic properties like HOMO/LUMO energies, or topological indices) would form the basis of the QSRR model.

Due to a lack of specific research literature, no empirical data tables for QSRR studies on this compound can be presented at this time.

Influence of Substituent Effects on Reaction Rates and Selectivity

The reactivity of this compound is intrinsically linked to the electronic and steric nature of its constituent functional groups. Substituents introduced into the molecule would be expected to exert significant influence on reaction rates and the selectivity of chemical transformations.

Electronic Effects:

Electron-donating groups (EDGs) attached to the hydrazine or carbamoyl moieties would increase the nucleophilicity of the nitrogen atoms, thereby accelerating reactions with electrophiles. For instance, an alkyl group on one of the hydrazine nitrogens would enhance its reactivity.

Electron-withdrawing groups (EWGs) would have the opposite effect, decreasing the nucleophilicity of the nitrogen atoms and thus slowing down reactions with electrophiles. An acyl group, for example, would significantly reduce the reactivity of the nitrogen to which it is attached.

Steric Effects:

Bulky substituents near the reactive centers (the nitrogen atoms) would sterically hinder the approach of reactants, leading to a decrease in reaction rates. The degree of hindrance would depend on the size and conformation of the substituent.

A systematic study would involve measuring the rate constants for a series of reactions with substituted this compound derivatives. A Hammett or Taft plot could then be constructed to quantify the electronic and steric effects of the substituents.

Without specific experimental data from the literature, a representative data table illustrating these effects cannot be compiled.

Stereochemical Outcomes and Diastereoselective/Enantioselective Control Mechanisms

The stereochemical outcome of reactions involving this compound would be highly dependent on the presence of chiral centers in the molecule or in the reacting partner, as well as the use of chiral catalysts or auxiliaries.

Diastereoselective Control:

If this compound reacts with a chiral electrophile containing one or more stereocenters, the formation of diastereomeric products is possible. The inherent asymmetry of the hydrazine moiety, once substituted, could lead to facial selectivity in its reactions. The relative energies of the diastereomeric transition states would determine the product distribution. Factors influencing this include:

Steric hindrance: Directing the incoming reactant to the less hindered face of the molecule.

Chelation control: The ability of the molecule to form cyclic transition states with metal catalysts, which can lock the conformation and favor one stereochemical pathway.

Enantioselective Control:

To achieve enantioselective transformations starting from an achiral this compound, the use of a chiral catalyst or a chiral auxiliary is necessary.

Chiral Catalysts: A chiral Lewis acid or Brønsted acid could coordinate to the this compound, creating a chiral environment that would favor the formation of one enantiomer over the other.

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule would create a chiral derivative. Subsequent reactions would then proceed diastereoselectively, and removal of the auxiliary would yield an enantiomerically enriched product.

Specific examples and data on diastereoselective or enantioselective reactions involving this compound are not available in the current body of scientific literature. Therefore, no data tables detailing enantiomeric excesses or diastereomeric ratios can be provided.

Exploration of Mechanistic Applications and Interdisciplinary Research with Ethyl 2 Carbamoylhydrazinecarboxylate

Mechanistic Contributions to Heterocyclic Compound Synthesis

The inherent reactivity of ethyl 2-carbamoylhydrazinecarboxylate makes it a key precursor in the formation of various heterocyclic systems, particularly those containing nitrogen atoms. Its ability to undergo cyclization reactions through various pathways is fundamental to its utility in synthetic organic chemistry.

Cyclization Reactions and Ring-Forming Pathways

This compound is frequently employed in condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents to construct five- and six-membered heterocyclic rings. The reaction mechanism typically initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine (B178648) moiety on a carbonyl carbon of the dicarbonyl compound, followed by an intramolecular condensation and dehydration to yield the final heterocyclic product.

One of the most common applications is in the Knorr pyrazole (B372694) synthesis and related methodologies. youtube.com When reacted with a 1,3-diketone, this compound can lead to the formation of pyrazole derivatives. The reaction proceeds through the initial formation of a hydrazone, which then undergoes cyclization and elimination of a water molecule to form the aromatic pyrazole ring. The regioselectivity of this reaction can be influenced by the substitution pattern of the 1,3-diketone and the reaction conditions. nih.govorganic-chemistry.org

Similarly, reaction with β-ketoesters can yield pyrazolone (B3327878) derivatives. The initial condensation is followed by an intramolecular cyclization involving the ester group, leading to the formation of the five-membered lactam ring characteristic of pyrazolones. The mechanism involves the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, followed by the elimination of ethanol (B145695).

Furthermore, this compound can participate in reactions with α,β-unsaturated carbonyl compounds. These reactions can proceed via a Michael addition followed by an intramolecular cyclization to afford various heterocyclic structures. The specific pathway and resulting product depend on the nature of the unsaturated system and the reaction conditions employed.

The versatility of this compound in cyclization reactions is summarized in the table below:

| Reactant Type | Resulting Heterocycle | General Mechanism |

| 1,3-Diketones | Pyrazoles | Condensation, cyclization, dehydration nih.gov |

| β-Ketoesters | Pyrazolones | Condensation, intramolecular acylation |

| α,β-Unsaturated Carbonyls | Pyrazolines, Pyrimidines | Michael addition, cyclization |

| Dicarbonyl Compounds | Pyridazinones, Diazines | Double condensation, cyclization |

Role in the Construction of Nitrogen-Containing Heterocycles

The presence of two nitrogen atoms in the hydrazine moiety of this compound makes it an ideal precursor for a variety of nitrogen-containing heterocycles. organic-chemistry.org Beyond pyrazoles and pyrazolones, it is instrumental in the synthesis of triazoles, pyrimidines, and other related systems.

For the synthesis of 1,2,4-triazole (B32235) derivatives, this compound can be reacted with reagents such as cyanates, isothiocyanates, or other one-carbon synthons. These reactions typically involve the initial formation of a thiosemicarbazide (B42300) or semicarbazide (B1199961) derivative, which then undergoes cyclization upon treatment with a suitable reagent or under thermal conditions.

The construction of pyrimidine (B1678525) rings can be achieved through reactions with 1,3-dielectrophilic species. For instance, condensation with β-dicarbonyl compounds or their equivalents under specific conditions can lead to the formation of pyrimidine-2,4-diones or related structures. The reaction pathway involves a double condensation, where both nitrogen atoms of the hydrazine moiety participate in ring formation. nih.gov

The utility of this compound extends to the synthesis of more complex fused heterocyclic systems. By utilizing multifunctional starting materials or through tandem reaction sequences, it is possible to construct bicyclic and polycyclic frameworks containing nitrogen atoms, which are prevalent in many biologically active molecules. nih.govresearchgate.netmdpi.com

Catalytic Applications and Mechanistic Insights

Derivatives of this compound have emerged as promising ligands for the development of novel catalysts and organocatalysts. The presence of multiple heteroatoms provides excellent coordination sites for metal ions and facilitates the formation of catalytically active species.

Role as a Ligand or Organocatalyst Precursor

This compound can be readily modified to form Schiff bases, semicarbazones, and thiosemicarbazones, which are excellent chelating ligands for a variety of transition metals. ijsrst.comnih.govnih.govmdpi.comekb.egnih.gov The condensation of the terminal amino group with aldehydes or ketones yields ligands with an imine functionality that, in conjunction with the adjacent nitrogen and the carbonyl oxygen, can coordinate to metal centers in a bidentate or tridentate fashion. mdpi.com The electronic and steric properties of these ligands can be fine-tuned by varying the substituent on the aldehyde or ketone precursor.

These metal complexes have shown catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. rroij.comiscience.in The specific catalytic activity is dependent on the nature of the metal ion, the coordination geometry, and the ligand framework.

Furthermore, derivatives of this compound, particularly those incorporating thiourea (B124793) moieties, have been explored as organocatalysts. researchgate.netresearchgate.net These molecules can activate substrates through hydrogen bonding interactions, facilitating a variety of asymmetric transformations. The bifunctional nature of these organocatalysts, with both hydrogen-bond donor and acceptor sites, is crucial for their catalytic efficacy.

Understanding Catalytic Cycles and Active Species Formation

The formation of catalytically active species from precursors derived from this compound involves the coordination of the ligand to a metal center. In the case of Schiff base or semicarbazone ligands, the metal ion is typically chelated by the nitrogen and oxygen atoms, forming a stable complex. researchgate.net The catalytic cycle often begins with the coordination of a substrate molecule to the metal center, followed by a series of transformations such as oxidative addition, migratory insertion, or reductive elimination, ultimately leading to the formation of the product and regeneration of the catalyst.

The electronic environment around the metal center, which is modulated by the ligand, plays a critical role in determining the efficiency and selectivity of the catalyst. Electron-donating or electron-withdrawing groups on the ligand can influence the redox potential of the metal and the stability of key intermediates in the catalytic cycle.

In organocatalysis, the active species is the protonated or deprotonated form of the thiourea or related derivative. The catalyst operates by activating the electrophile and/or the nucleophile through a network of hydrogen bonds. This dual activation mode lowers the activation energy of the reaction and can control the stereochemical outcome in asymmetric catalysis. Understanding the precise nature of these non-covalent interactions is key to designing more efficient and selective organocatalysts.

Supramolecular Chemistry and Molecular Recognition Mechanisms

The structural features of this compound and its derivatives, particularly the presence of hydrogen bond donors (N-H) and acceptors (C=O), make them excellent candidates for constructing supramolecular assemblies and for applications in molecular recognition.

The ability of acylhydrazone derivatives to form ordered structures through intermolecular hydrogen bonding is well-documented. rsc.orgnih.govresearchgate.net These interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state. nih.govresearchgate.netmdpi.com The specific hydrogen bonding motifs are influenced by the steric and electronic properties of the substituents on the molecule. The formation of these supramolecular assemblies can have a profound impact on the material's properties, such as solubility, melting point, and crystal packing.

In the context of molecular recognition, the semicarbazide and thiosemicarbazide moieties derived from this compound can act as effective receptors for anions and other guest molecules. ajchem-b.comresearchgate.netwisdomlib.orgwikipedia.org The N-H groups of the urea (B33335) or thiourea functionality can form multiple hydrogen bonds with anions, leading to selective binding. The strength and selectivity of this binding can be modulated by incorporating the recognition site into a pre-organized scaffold or by introducing additional interaction sites. The principles of molecular recognition are fundamental to the development of sensors, separation technologies, and new catalytic systems.

The study of supramolecular gels based on acylhydrazones has also gained attention. rsc.orgresearchgate.net These materials can undergo sol-gel transitions in response to external stimuli such as light or the presence of specific ions, highlighting their potential for applications in smart materials and drug delivery systems.

Design of Host-Guest Systems and Self-Assembly Processes

The principles of host-guest chemistry and molecular self-assembly are central to the development of functional supramolecular structures. These processes are governed by specific, non-covalent interactions that guide molecules to organize into larger, well-defined architectures. While the direct application of this compound in complex host-guest systems is an emerging area, the self-assembly of its derivatives provides significant insight into its potential.

The structure of molecules in solution and in the solid state is determined by their intrinsic properties and their interactions with the surrounding environment. nih.gov Derivatives of this compound demonstrate a strong propensity for self-assembly through hydrogen bonding. For instance, the crystal structure of (E)-Ethyl N′-(2-hydroxybenzylidene)hydrazinecarboxylate, a derivative, shows that molecules are linked into a ribbon-like structure running along the b-axis, which are then arranged into layers. nih.gov This spontaneous formation of an ordered, supramolecular architecture is a clear example of a self-assembly process driven by predictable intermolecular forces. This behavior highlights the potential of the this compound scaffold in designing more complex, self-assembling systems for applications in materials science and nanotechnology.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are the driving force behind molecular recognition, self-assembly, and many biological processes. nih.gov The this compound framework is rich in hydrogen bond donors (N-H groups) and acceptors (C=O groups), predisposing it to form robust and directional interaction networks.

Detailed crystallographic studies of its derivatives provide a clear picture of these interactions. In the case of (E)-Ethyl N′-(2-hydroxybenzylidene)hydrazinecarboxylate, both intramolecular and intermolecular hydrogen bonds are crucial to its structure. nih.gov Intramolecular O—H···N hydrogen bonds contribute to the planarity of the molecule. nih.gov The supramolecular self-assembly is then directed by a network of intermolecular N—H···O and C—H···O hydrogen bonds, which link the individual molecules into extended ribbons. nih.gov

In related heterocyclic systems, such as pyrrole-2-carboxylate derivatives, similar patterns of non-covalent interactions are observed. These include N-H⋯O hydrogen bonds that create chain motifs and C-H⋯π interactions that provide additional stability to the three-dimensional network. mdpi.com The ability to map these low-gradient, low-density interactions in real space is key to understanding and designing molecules for specific recognition or material properties. nih.gov

| Interaction Type | Description | Role in Supramolecular Structure | Reference |

|---|---|---|---|

| Intramolecular O—H···N | Hydrogen bond within a single molecule. | Contributes to the approximate planarity of the molecule. | nih.gov |

| Intermolecular N—H···O | Hydrogen bond between adjacent molecules. | Links molecules into a ribbon-like chain. | nih.gov |

| Intermolecular C—H···O | A weaker hydrogen bond between molecules. | Provides additional stability to the ribbon structure. | nih.gov |

| C-H···π Interactions | Interaction between a C-H bond and a π-system (e.g., an aromatic ring). | Stabilizes the 3D network in related heterocyclic structures. | mdpi.com |

Mechanistic Studies of Biological Activity of this compound Analogs (In Vitro Focus)

Analogs incorporating the core structure of this compound have been investigated for a range of biological activities. Mechanistic studies, particularly those focused on in vitro systems, are essential for understanding how these molecules function at a molecular level, paving the way for rational drug design.

Molecular Target Identification and Binding Mechanisms

A critical step in drug discovery is the identification of the specific biomolecular target. For analogs of this compound, research has successfully identified enzymes that are crucial for pathogen survival. One such target is acetyl-CoA carboxylase (ACC), an enzyme essential for fatty acid synthesis in bacteria. semanticscholar.org

A specific analog, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been shown to inhibit biotin (B1667282) carboxylase (BC), the subunit of ACC that catalyzes the first half of the reaction. semanticscholar.org The binding mechanism is atypical; SABA1 binds in the biotin binding site of the enzyme, but its binding is significantly enhanced by the presence of ADP. semanticscholar.org This suggests a cooperative binding mechanism where the presence of the nucleotide triphosphate's product (ADP) stabilizes the enzyme-inhibitor complex, a mode of action that could be exploited for developing highly specific inhibitors.

Elucidation of Enzyme Inhibition or Receptor Modulation Pathways at the Molecular Level

Understanding the pathway of inhibition is key to optimizing inhibitor design. The SABA1 analog inhibits the biotin carboxylase enzyme through a mechanism that results in competitive inhibition with respect to ATP. semanticscholar.org This occurs because ATP and the ADP-SABA1 complex are mutually exclusive; when ATP is bound to the enzyme, ADP and therefore SABA1 cannot bind. semanticscholar.org This molecular-level understanding provides a clear pathway for the observed inhibition.

Other analogs have shown potent inhibitory activity against different classes of enzymes, such as those involved in carbohydrate metabolism. Certain 2-amino-5-styrylchalcone hybrids, which can be considered structural analogs, have demonstrated significant in vitro inhibition of α-amylase and α-glucosidase, enzymes related to glucose metabolism. nih.gov